
An In-depth Technical Guide to the Crystal
Structure of Chromium(VI) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: chromium-VI oxide

Cat. No.: B15286131 Get Quote

This technical guide provides a comprehensive analysis of the crystal structure of chromium(VI)

oxide (CrO₃), tailored for researchers, scientists, and professionals in drug development who

require a thorough understanding of its solid-state chemistry. This document synthesizes

crystallographic data, details experimental methodologies for structure determination, and

presents key structural features through data tables and visualizations.

Crystal Structure Overview
Chromium(VI) oxide, also known as chromium trioxide, is an inorganic compound that

crystallizes in an orthorhombic system.[1] The solid-state structure is characterized by infinite

one-dimensional chains of corner-sharing CrO₄ tetrahedra that extend parallel to the c-axis.[2]

[3] Each chromium atom is tetrahedrally coordinated to four oxygen atoms. Within these

chains, two oxygen atoms act as bridging ligands, connecting adjacent chromium centers,

while the other two are terminal.[4] This arrangement results in an overall stoichiometry of

CrO₃.[4]

The bonding between chromium and oxygen is primarily ionic in nature.[1] The Cr⁶⁺ cation is in

a +6 oxidation state, while each oxygen atom is in a -2 state.[1] The structure is held together

by these electrostatic interactions and the sharing of oxygen atoms between chromium centers.

Crystallographic Data
The crystal structure of chromium(VI) oxide has been determined and refined using single-

crystal X-ray diffraction techniques.[2][3] The crystallographic data are summarized in the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15286131?utm_src=pdf-interest
https://testbook.com/chemistry-formulas/chromium-vi-oxide-formula
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://en.wikipedia.org/wiki/Chromium_trioxide
https://en.wikipedia.org/wiki/Chromium_trioxide
https://testbook.com/chemistry-formulas/chromium-vi-oxide-formula
https://testbook.com/chemistry-formulas/chromium-vi-oxide-formula
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tables below.

Table 1: Crystal System and Space Group
Parameter Value Reference

Crystal System Orthorhombic [5]

Space Group Ama2 [5][6]

International Number 40 [5]

Point Group mm2 [5]

Table 2: Lattice Parameters
Parameter Value (Å) Reference

a 4.72 [5]

b 8.55 [5]

c 5.71 [5]

α 90.00° [5]

β 90.00° [5]

γ 90.00° [5]

Unit Cell Volume 230.21 Å³ [5]

Table 3: Atomic Coordinates
Atom

Wyckoff
Symbol

x y z Reference

Cr 4b 0.4915 0.0985 0.7500 [5]

O1 4a 0.3751 0.0000 0.0000 [5]

O2 4b 0.3248 0.3908 0.2500 [5]

O3 4b 0.8673 0.2301 0.2500 [5]
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Table 4: Selected Bond Lengths and Angles
Bond/Angle Value Reference

Cr-O (bridging) 1.748 Å [2][3]

Cr-O (terminal) 1.599 Å [2][3]

Cr-O Bond Range 1.57 - 1.75 Å [5]

O-Cr-O (bridging) 143° [2][3]

O (bent geometry) 150° [5]

Experimental Protocols
The definitive determination of the crystal structure of chromium(VI) oxide was accomplished

through single-crystal X-ray diffraction. A refined analysis, as reported by Stephens and

Cruickshank (1970), provides a detailed experimental protocol.

Crystal Preparation and Mounting
Crystal Selection: A suitable single crystal of CrO₃ is selected under a polarizing microscope

to ensure it is a single domain and free from significant defects.

Mounting: The crystal is mounted on a goniometer head, often using an adhesive or oil to

secure it to a glass fiber. The crystal is carefully oriented for data collection.

Data Collection
Instrumentation: A linear diffractometer, such as a Hilger-Watts model, is employed.[2][3]

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) is commonly used as the X-ray

source, often with balanced Zirconium/Strontium filters.[2][3]

Data Acquisition: The crystal is rotated, and diffraction data (intensities of reflections) are

collected over a hemisphere in reciprocal space up to a defined maximum sin(θ)/λ value.[2]

[3] For a comprehensive dataset, symmetry-equivalent reflections are also measured.[2][3]

In some studies, precession photographs of specific crystallographic planes are taken, and

the intensities are measured using a microdensitometer.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://next-gen.materialsproject.org/materials/mp-510421
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://next-gen.materialsproject.org/materials/mp-510421
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://journals.iucr.org/paper?S0567740870002182
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://journals.iucr.org/b/issues/1970/03/00/a07364/a07364.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing and Structure Refinement
Data Correction: The raw intensity data are corrected for Lorentz and polarization effects.[3]

Absorption corrections may be applied if the crystal is highly absorbing.

Structure Solution: The corrected data are used to solve the crystal structure, often using

direct methods or Patterson synthesis to determine the initial atomic positions.

Structure Refinement: The atomic positions and thermal parameters are refined using least-

squares methods to minimize the difference between the observed and calculated structure

factors. The quality of the refinement is assessed by the R-index (agreement factor), with a

lower value indicating a better fit. For the refined structure of CrO₃, an R-index of 0.0234 was

achieved.[2][3]

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: Workflow for single-crystal X-ray diffraction analysis.
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Structural Relationship in the CrO₃ Chain
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Caption: Corner-sharing tetrahedra in the CrO₃ crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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